molecular formula C27H18N2O3 B2587305 (Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide CAS No. 313245-31-7

(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2587305
CAS No.: 313245-31-7
M. Wt: 418.452
InChI Key: ZFKDOWNMKOVTAP-OHYPFYFLSA-N
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Description

(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide is a synthetic chemical reagent for research purposes. While specific studies on this exact compound are limited, it is structurally related to a class of benzo[f]chromene derivatives known to possess significant biological activity. Specifically, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have demonstrated potent antiproliferative potential against human non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H460 . Research on these analogous compounds indicates that their mechanism of action may involve inducing apoptosis (programmed cell death), arresting the cell cycle, and elevating intracellular reactive oxygen species (ROS) levels . Furthermore, certain derivatives in this chemical family exhibit strong fluorescence properties, making them candidates for development as fluorescent probes for biological imaging . This compound is provided For Research Use Only and is intended for further in vitro investigation into these and other potential application areas.

Properties

IUPAC Name

3-(4-benzoylphenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O3/c28-26(31)23-16-22-21-9-5-4-6-17(21)12-15-24(22)32-27(23)29-20-13-10-19(11-14-20)25(30)18-7-2-1-3-8-18/h1-16H,(H2,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKDOWNMKOVTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Preparation of Precursors : The initial step often requires the synthesis of 2-hydroxy-1-naphthaldehyde, which is then subjected to a Knoevenagel condensation with cyanoacetamide.
  • Cyclization : The resulting intermediate undergoes cyclization to form the benzo[f]chromene structure.
  • Characterization : The final product is characterized using spectroscopic methods such as UV/Vis, fluorescence, FTIR, and NMR techniques to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzo[f]chromenes have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF-78.0Cell cycle arrest

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been suggested that its interaction with dopamine D3 receptors may offer therapeutic benefits for conditions like Parkinson's disease.

Antimicrobial Activity

Studies have shown that related compounds demonstrate antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Chemosensor Applications : A study evaluated the compound as a chemosensor for metal ions, demonstrating its ability to selectively bind certain metal ions through fluorescence changes. Although it showed poor selectivity overall, it provides insights into potential applications in environmental monitoring and sensing technologies .
  • Dopamine D3 Ligand Studies : Investigations into the compound's role as a dopamine D3 ligand revealed promising results in modulating dopamine-related functions, which could be beneficial for treating central nervous system disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in the substituents on the imino-phenyl and carboxamide groups. Key comparisons include:

Table 1: Substituent Variations and Physical Properties
Compound Name Substituent on Phenyl Ring Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, δ)
Target Compound 4-Benzoylphenyl N/A* N/A* N/A*
N-(4-(Tert-butyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5c) 4-tert-Butyl 22.7 180.2–181.9 1.38 (s, 9H, tert-butyl)
N-(4-Methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5d) 4-Methoxy 61.2 259.3–261.8 3.86 (s, 3H, OCH₃)
N-(4-Ethoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5e) 4-Ethoxy 80.3 205.1–206.6 4.08 (q, 2H, OCH₂CH₃), 1.46 (t, 3H)
N-(4-(Trifluoromethyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5f) 4-CF₃ 73.9 231.3–233.9 7.44 (s, 2H, Ar-H)
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 4-Phenoxyphenyl, 6-Bromo N/A N/A N/A (molecular mass: 438.27 g/mol)

Key Observations:

  • Substituent Bulkiness: The tert-butyl group in 5c reduces synthetic yield (22.7%) compared to smaller substituents like ethoxy (80.3% for 5e), likely due to steric hindrance .
  • Electron-Withdrawing Effects: The trifluoromethyl group in 5f increases melting point (231–234°C) relative to ethoxy (205–207°C), reflecting stronger intermolecular interactions .

Spectroscopic and Analytical Comparisons

The carboxamide proton (NH) in all derivatives resonates near δ 9.7–9.8 in ¹H-NMR, confirming the conserved core structure. Variations in aromatic proton shifts (e.g., δ 7.44 for 5f vs. δ 6.97 for 5d) arise from substituent electronic effects . High-resolution mass spectrometry (HRMS) data for analogs like 5d ([M + Na]⁺: 368.08988) and 5f ([M − H]⁻: 382.06910) validate molecular formulae and purity .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide, and how can purity be optimized?

The compound can be synthesized via multi-component reactions under microwave irradiation, which reduces reaction time and improves yield compared to conventional heating. Key steps include:

  • Condensation : Reacting benzoyl-substituted aniline derivatives with chromene precursors in polar aprotic solvents (e.g., DMF) under basic conditions (KOH or NaOH).
  • Cyclization : Facilitating imine formation via dehydration using catalysts like acetic acid or p-toluenesulfonic acid.
  • Purification : Recrystallization from ethanol or methanol, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the Z-configuration of the imine group (δ 8.5–9.0 ppm for imine protons) and confirm benzoyl/chromene integration.
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (C=O carboxamide) and ~1600 cm1^{-1} (C=N imine).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 453.12) .

Q. How is the crystal structure of such imino-chromene derivatives resolved, and what parameters define their lattice systems?

Single-crystal X-ray diffraction (SCXRD) is employed using a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Key parameters include:

  • Space Group : Monoclinic P21P2_1 (common for chiral derivatives).
  • Unit Cell Dimensions : Typical values: a=9.15A˚,b=10.31A˚,c=11.93A˚,β=111.6a = 9.15 \, \text{Å}, b = 10.31 \, \text{Å}, c = 11.93 \, \text{Å}, \beta = 111.6^\circ.
  • Refinement : Full-matrix least-squares on F2F^2, achieving RR-factors < 0.04 .

Advanced Research Questions

Q. How can structural ambiguities arising from tautomerism in imino-chromene derivatives be resolved computationally?

  • DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to compare Z/E isomer stability.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, C–H···O bonds) to predict packing patterns.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influencing reactivity .

Q. What strategies address contradictions in crystallographic data, such as disordered solvent molecules or thermal motion artifacts?

  • SQUEEZE (PLATON) : Remove electron density contributions from disordered solvents.
  • Multi-Scan Absorption Correction : Apply SADABS to mitigate radiation damage.
  • Twinning Refinement : Use TWINLAW for non-merohedral twins, refining Flack parameters to confirm absolute configuration .

Q. How can hybrid synthetic approaches (e.g., photochemical vs. thermal) improve yield in chromene-carboxamide derivatives?

  • Microwave-Assisted Synthesis : Enhances reaction kinetics (e.g., 80% yield in 2 hours vs. 24 hours thermally).
  • Photochemical Cyclization : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in solid-state reactions, minimizing side products.
  • Flow Chemistry : Continuous processing reduces decomposition risks for heat-sensitive intermediates .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given structural analogs’ reported activities?

  • Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus (Gram-positive) and E. coli (Gram-negative).
  • Cytotoxicity Assays : MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme Inhibition : Fluorescence-based assays targeting HIV protease or tyrosine kinases, leveraging the chromene scaffold’s planar rigidity .

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